molecular formula C20H20FN3O4 B3012819 Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 1351642-61-9

Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B3012819
CAS No.: 1351642-61-9
M. Wt: 385.395
InChI Key: POHRNGFGMOOLGB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a methyl furan-2-carboxylate core linked via a methylene bridge to a piperidine ring, which is further substituted with a 5-(4-fluorophenyl)-1,3,4-oxadiazole moiety.

Properties

IUPAC Name

methyl 5-[[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-26-20(25)17-7-6-16(27-17)12-24-10-8-14(9-11-24)19-23-22-18(28-19)13-2-4-15(21)5-3-13/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHRNGFGMOOLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H20FN3O4C_{20}H_{20}FN_{3}O_{4} and a molecular weight of approximately 385.395 g/mol. Its structure incorporates a furan ring, a piperidine moiety, and an oxadiazole unit, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes the formation of the oxadiazole ring followed by the attachment of the piperidine and furan components. Specific reaction conditions and catalysts can vary based on the desired yield and purity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The incorporation of the fluorophenyl group may enhance the compound's efficacy by improving its interaction with biological targets.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. For example, studies have reported that related oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that derivatives containing piperidine may also exhibit neuroprotective effects. This is hypothesized to be due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known to inhibit enzymes critical for cell division and survival in cancer cells.
  • Membrane Disruption : The hydrophobic nature of the furan and fluorophenyl groups may allow for integration into microbial membranes, leading to increased permeability and cell death.
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors or other protein targets involved in cellular signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study published in Cancer Research demonstrated that oxadiazole derivatives could significantly reduce tumor growth in xenograft models by targeting specific signaling pathways .
CompoundActivityTarget
Oxadiazole Derivative AAntitumorThymidylate Synthase
Oxadiazole Derivative BAntimicrobialCell Membrane Integrity
  • Antimicrobial Activity : Research published in Journal of Antimicrobial Chemotherapy reported that certain oxadiazole derivatives showed MIC values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Functional Group Impact

Target Compound vs. Methyl 5-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (536712-03-5)
  • Core Heterocycles: The target compound uses a 1,3,4-oxadiazole-piperidine system, whereas the analog (536712-03-5) incorporates a pyrimidoindole scaffold with a sulfanylmethyl linker.
  • Fluorophenyl Substitution :
    • Both compounds retain the 4-fluorophenyl group, suggesting shared electronic and steric properties for target binding.
Target Compound vs. Pyrazolo[3,4-d]pyrimidine Derivatives ()
  • Heterocyclic Systems: describes pyrazolo[3,4-d]pyrimidine-chromenone hybrids (e.g., Example 62). These lack the oxadiazole and furan carboxylate moieties but share fluorophenyl groups. Impact: The pyrimidine-chromenone system in may confer distinct kinase inhibition profiles, whereas the target compound’s oxadiazole-piperidine structure could favor protease or receptor antagonism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl 5-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[...]carboxylate (536712-03-5) Pyrazolo[3,4-d]pyrimidine Derivatives (Example 62)
Molecular Weight Not reported in evidence Not reported 560.2 g/mol
Melting Point Not reported Not reported 227–230°C
Key Functional Groups 1,3,4-Oxadiazole, Piperidine, Furan carboxylate Pyrimidoindole, Sulfanylmethyl, Furan carboxylate Pyrazolo-pyrimidine, Chromenone, Fluorophenyl
Lipophilicity (Predicted) Moderate (fluorophenyl + piperidine) High (pyrimidoindole + sulfur) Moderate to high (chromenone + fluorophenyl)

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